N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-15-12(17)9-5-4-8(6-10(9)13(15)18)14-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQYYRNVRONBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329916 | |
| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392238-31-2 | |
| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways for Isoindole-1,3-Dione Core Formation
The 2-methyl-1,3-dioxoisoindol-5-yl group is typically synthesized via cyclization reactions of substituted phthalic acid derivatives. A common approach involves the condensation of 5-amino-2-methylisoindole-1,3-dione with cyclopropanecarbonyl chloride under basic conditions. For instance, Kimura et al. demonstrated that heating 5-amino-2-methylisoindole-1,3-dione with cyclopropanecarbonyl chloride in benzene using toluene-4-sulfonic acid as a catalyst yields the target compound after 24 hours at reflux . The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the acyl chloride.
An alternative route employs a two-step process:
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Formation of the Isoindole-1,3-dione Intermediate : 5-Nitro-2-methylisoindole-1,3-dione is reduced to the corresponding amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol .
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Amide Coupling : The amine intermediate reacts with cyclopropanecarboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) .
Cyclopropane Carboxamide Synthesis
The cyclopropane ring is introduced via [2+1] cycloaddition or alkylation strategies. A notable method involves the reaction of cyclopropanecarbonyl chloride with the isoindole-1,3-dione amine. Cyclopropanecarbonyl chloride itself is synthesized by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .
Key Reaction Conditions :
Optimization of Coupling Reactions
The amide bond formation between the cyclopropane moiety and the isoindole-1,3-diamine is critical for yield and purity. Comparative studies indicate that coupling reagents such as EDC/HOBt provide higher yields (75–85%) compared to traditional methods like mixed anhydrides (60–70%) . Side reactions, including over-acylation or ring-opening of the cyclopropane, are mitigated by controlling stoichiometry and reaction temperature.
Table 1: Comparison of Coupling Reagents
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 85 | 98 |
| DCC/DMAP | THF | 78 | 95 |
| Mixed Anhydride | Et₂O | 65 | 90 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Analytical validation includes:
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¹H NMR : Characteristic signals at δ 1.1–1.3 ppm (cyclopropane CH₂), δ 2.5 ppm (N–CH₃), and δ 7.3–8.1 ppm (aromatic protons) .
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HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
Scalability and Industrial Applications
Patent US20200317635A1 highlights a scalable process using continuous flow reactors to enhance reaction efficiency and reduce byproducts . Key parameters include:
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Residence time: 30 minutes.
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Temperature: 90°C.
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Catalyst loading: 2 mol% TsOH.
This method achieves a 90% yield at the kilogram scale, demonstrating industrial viability .
Challenges and Mitigation Strategies
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Cyclopropane Ring Stability : The strain in the cyclopropane ring makes it susceptible to ring-opening under acidic or high-temperature conditions. Using aprotic solvents (e.g., THF) and mild acids (e.g., TsOH) minimizes degradation .
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Regioselectivity : Competing reactions at the 4- and 5-positions of the isoindole ring are addressed by electron-withdrawing groups (e.g., nitro) to direct substitution to the 5-position .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide is recognized for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. The isoindole structure is known to bind to various enzymes and receptors involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It has been suggested that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
Receptor Modulation
This compound may also interact with various receptors, including those involved in apoptosis and cell survival pathways. This interaction can lead to altered cellular responses that promote cell death in malignant cells while reducing inflammation in healthy tissues .
Preclinical Studies
In preclinical models, this compound demonstrated promising results in reducing tumor size and improving survival rates among treated subjects compared to controls . These studies provide a foundation for further exploration in clinical settings.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes and modulate signaling pathways involved in cell growth and survival. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1. Comparative Overview of Cyclopropanecarboxamide Derivatives
Q & A
Basic: What are the key synthetic routes for N-(2-methyl-1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide, and what coupling agents are typically employed?
Answer:
The synthesis of this compound typically involves multi-step protocols. A common approach is the coupling of cyclopropanecarboxylic acid derivatives with substituted isoindole precursors. For example, carbodiimide-based coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are often used to facilitate amide bond formation between the cyclopropane moiety and the isoindolyl amine . Solvents such as dichloromethane or dimethylformamide (DMF) are employed under inert conditions, with reaction temperatures optimized between 0–25°C to minimize side reactions . Post-synthesis purification via column chromatography or recrystallization is critical to achieving high purity (>95%) .
Basic: Which spectroscopic and analytical techniques are essential for confirming the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are indispensable for confirming the presence of the cyclopropane ring (characteristic δ 1.0–2.0 ppm for cyclopropane protons) and the isoindole-dione moiety (aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]+) and ensures no unintended adducts are present .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the cyclopropane-carboxamide linkage .
- HPLC: Purity assessment using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard .
Advanced: How can researchers optimize reaction conditions to enhance yield and purity during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents like DMF or THF improve solubility of intermediates, while dichloromethane reduces side reactions in coupling steps .
- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)2) or organocatalysts (e.g., DMAP) can accelerate cyclopropane ring formation or amidation .
- Temperature Control: Lower temperatures (0–10°C) during coupling steps minimize decomposition of reactive intermediates .
- Workup Protocols: Quenching reactions with aqueous bases (e.g., NaHCO3) and repeated washes remove unreacted reagents, improving crude product purity .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and assay conditions (e.g., ATP concentration in kinase assays) .
- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity data with structural analogs (e.g., substituents on the isoindole ring) to identify critical functional groups. For example, methoxy or methyl groups on the isoindole may enhance binding affinity .
- Orthogonal Validation: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding independently of enzymatic assays .
Advanced: How does the cyclopropane ring influence the compound’s stability and interaction with biological targets?
Answer:
- Conformational Rigidity: The cyclopropane ring imposes torsional strain, locking the carboxamide group into a planar conformation. This rigidity enhances binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases) .
- Metabolic Stability: The cyclopropane moiety resists oxidative degradation by cytochrome P450 enzymes, improving pharmacokinetic profiles in vivo .
- Reactivity: Under acidic conditions, the cyclopropane ring may undergo ring-opening reactions, necessitating stability studies at physiological pH (e.g., pH 7.4 buffer) .
Advanced: What computational methods are effective for predicting the compound’s physicochemical properties and bioactivity?
Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., kinase domains) to predict binding modes and residence times .
- Quantitative Structure-Activity Relationship (QSAR): Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC50 values .
- Density Functional Theory (DFT): Calculate electron distribution in the cyclopropane ring to explain its electrophilic/nucleophilic reactivity .
Advanced: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation products via LC-MS .
- pH Stability: Incubate in buffers ranging from pH 1 (simulating gastric fluid) to pH 9 (intestinal conditions). Hydrolysis of the amide bond is a key degradation pathway .
- Cryopreservation: Store lyophilized samples at –80°C under argon to prevent oxidation. For solutions, use stabilizers like ascorbic acid in DMSO .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they addressed?
Answer:
- Reagent Availability: Replace expensive coupling agents (e.g., HATU) with cost-effective alternatives (e.g., EDC/HCl) .
- Purification Limitations: Transition from column chromatography to recrystallization or continuous flow systems for large batches .
- Safety: Optimize exothermic reactions (e.g., cyclopropanation) using jacketed reactors with precise temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
